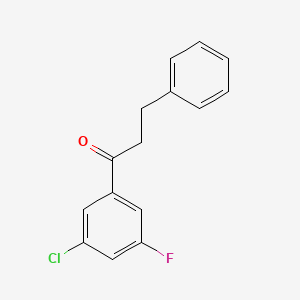

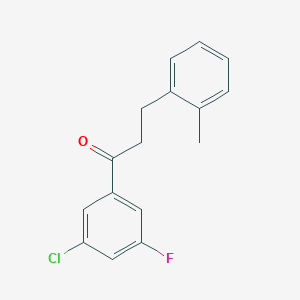

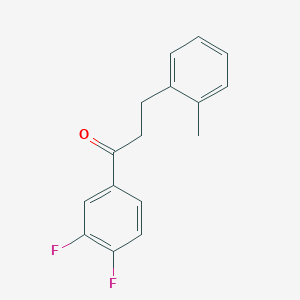

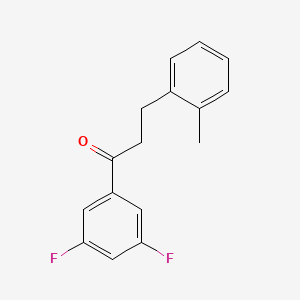

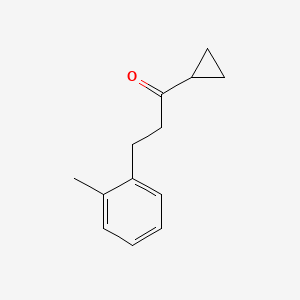

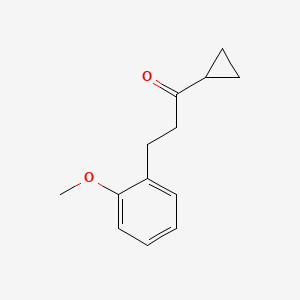

Cyclopropyl 2-(2-methoxyphenyl)ethyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopropyl 2-(2-methoxyphenyl)ethyl ketone is a compound that can be associated with various chemical reactions and syntheses. While the specific compound is not directly mentioned in the provided papers, we can infer its properties and reactivity by examining similar compounds discussed in the literature.

Synthesis Analysis

The synthesis of cyclopropyl ketones can be approached through several methods. One such method is the cyclopropanation of α,β-unsaturated N-methoxy-N-methyl amides, which yields cyclopropyl amides that can be further transformed into cyclopropyl ketones by the addition of organometallic reagents . Another approach involves the use of cyclopropenyl ketones as reactive dienophiles in Diels-Alder reactions, which can be followed by reductive opening to produce compounds with quaternary stereogenic centers .

Molecular Structure Analysis

Cyclopropyl ketones, such as the one , typically have a three-membered cyclopropane ring attached to a carbonyl group. The molecular structure of cyclopropyl ketones can be elucidated using NMR, as demonstrated in the study of enamines derived from cyclopropyl ketones . The vinylcyclopropane structure of these enamines was confirmed, which provides insight into the structural aspects of cyclopropyl ketones.

Chemical Reactions Analysis

Cyclopropyl ketones participate in various chemical reactions. For instance, they can act as initiators in the cationic polymerization of N-vinylcarbazole, as shown by the use of ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate . Additionally, cyclopropyl ethers of p-quinols, which are structurally related to cyclopropyl ketones, undergo thermal and photochemical rearrangements leading to different spirocyclic ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl ketones can be inferred from related compounds. For example, the reactivity of cyclopropenyl ketones in Diels-Alder reactions suggests that cyclopropyl ketones may also exhibit high reactivity towards dienes . The enamines derived from cyclopropyl ketones are stable enough to be characterized by NMR, indicating that the ketones themselves are likely to be isolable and characterizable . Furthermore, the synthesis of cyclopropyl acetic acid ethyl esters from cyclopropyl alkyl ketones involves the use of lead (IV) acetate, suggesting that cyclopropyl ketones can be transformed into various functional groups .

Wissenschaftliche Forschungsanwendungen

Oxygen Acidity and Radical Reactivity

The reactivity of cyclopropyl(4-methoxyphenyl)phenylmethanol and its radical cations in acidic and basic solutions has been studied, revealing insights into the oxygen acidity and radical behaviors. In acidic solutions, low reactivity toward fragmentation is observed due to the presence of aryl and cyclopropyl groups that would produce relatively unstable carbon-centered radicals upon cleavage. However, in basic solutions, the radical cations exhibit oxygen acidity, leading to the formation of 1,1-diarylalkoxyl radicals. These radicals undergo a water-induced competition between O-neophyl shift and C-cyclopropyl beta-scission, forming products like cyclopropyl phenyl ketone and cyclopropyl(4-methoxyphenyl) ketone (Bietti, Fiorentini, Pèrez Pato, & Salamone, 2006).

Electron Donor Ability in Gold Complexes

A gold cyclopropyl(methoxy)carbene complex was analyzed through X-ray analysis, indicating that electron donation from the (P)Au fragment to the C1 atom is comparable to that provided by a cyclopropyl group. This study highlights the electron donor ability of gold phosphine fragments in gold carbene complexes, showcasing an important aspect of the cyclopropyl(methoxy)carbene structure (Brooner & Widenhoefer, 2014).

Synthesis of Cyclopropane Acetic Acid Ethyl Esters

Cyclopropane acetic acid ethyl esters have been synthesized from cyclopropyl alkyl ketones using lead (IV) acetate, showcasing a convenient method for the preparation of these compounds. This research provides a novel synthetic route and contributes to the chemistry of cyclopropyl compounds (Nongkhlaw, Nongrum, Nongkynrih, Mathew Vattakunnel, & Myrboh, 2005).

Palladium-catalysed Direct Arylation

The direct arylation of a thiophene bearing a cyclopropyl ketone group at C2 was achieved using palladium catalysis. This process proceeds regioselectively at C5 without decomposition of the cyclopropyl ketone substituent, offering a valuable method for the functionalization of thiophene derivatives (Beladhria et al., 2013).

Eigenschaften

IUPAC Name |

1-cyclopropyl-3-(2-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-15-13-5-3-2-4-11(13)8-9-12(14)10-6-7-10/h2-5,10H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJAOBADZGAESM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644206 |

Source

|

| Record name | 1-Cyclopropyl-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 2-(2-methoxyphenyl)ethyl ketone | |

CAS RN |

898774-25-9 |

Source

|

| Record name | 1-Cyclopropyl-3-(2-methoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.